molecular formula C7H17O3P B580490 DIISOPROPYL METHYLPHOSPHONATE-D14 CAS No. 1205608-66-7

DIISOPROPYL METHYLPHOSPHONATE-D14

Cat. No.: B580490
CAS No.: 1205608-66-7
M. Wt: 194.269
InChI Key: WOAFDHWYKSOANX-MFVRGKIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropyl methylphosphonate-D14: is a deuterated analog of diisopropyl methylphosphonate, a chemical compound with the molecular formula C7H3D14O3P. This compound is primarily used as a reference material in various scientific studies due to its stable isotopic labeling. It is a colorless liquid that has been shown to affect the hematological system in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropyl methylphosphonate-D14 can be synthesized through a gradual addition of triisopropyl phosphite with methyl iodide. The reaction involves heating the mixture until an exothermic reaction begins, followed by refluxing and distillation to obtain the final product .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Diisopropyl methylphosphonate-D14 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphonic acids, while reduction may yield phosphine oxides .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stable isotopic labeling, which makes it particularly useful in scientific research for tracing and studying metabolic pathways and reaction mechanisms .

Properties

CAS No.

1205608-66-7

Molecular Formula

C7H17O3P

Molecular Weight

194.269

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-2-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy(methyl)phosphoryl]oxypropane

InChI

InChI=1S/C7H17O3P/c1-6(2)9-11(5,8)10-7(3)4/h6-7H,1-5H3/i1D3,2D3,3D3,4D3,6D,7D

InChI Key

WOAFDHWYKSOANX-MFVRGKIVSA-N

SMILES

CC(C)OP(=O)(C)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.